molecular formula C16H19ClN4O3S B2603386 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1331174-91-4

3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2603386
CAS No.: 1331174-91-4
M. Wt: 382.86
InChI Key: VAQFQSQBOBDKKU-UHFFFAOYSA-N
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Description

3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a nitrobenzamide moiety and a tetrahydrothiazolopyridine ring system, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Tetrahydrothiazolopyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrothiazolopyridine core.

    Introduction of the Nitro Group: Nitration of the benzamide moiety is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the nitrobenzamide with the tetrahydrothiazolopyridine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino derivative under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The benzamide moiety can participate in nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzamides: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The nitro group can be a key pharmacophore in drug design.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydrothiazolopyridine ring system may also play a role in binding to specific protein targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzamide: A simpler analog with similar nitro and amide functionalities.

    N-(4-nitrophenyl)benzamide: Another compound with a nitrobenzamide structure but lacking the tetrahydrothiazolopyridine ring.

    5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: The core structure without the nitrobenzamide moiety.

Uniqueness

The uniqueness of 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-nitro-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S.ClH/c1-2-7-19-8-6-13-14(10-19)24-16(17-13)18-15(21)11-4-3-5-12(9-11)20(22)23;/h3-5,9H,2,6-8,10H2,1H3,(H,17,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQFQSQBOBDKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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